7-Chloro-4-nitroquinoline

Description

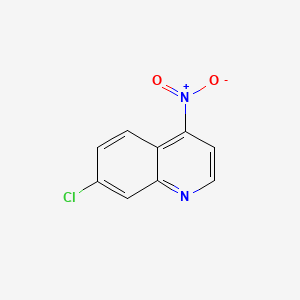

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-1-2-7-8(5-6)11-4-3-9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMLUVBXPFQOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652521 | |

| Record name | 7-Chloro-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-85-3 | |

| Record name | 7-Chloro-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-4-nitroquinoline: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 7-Chloro-4-nitroquinoline. We move beyond a simple recitation of facts to provide a deeper understanding of its chemical behavior, the rationale behind its synthesis and handling, and its strategic importance as a scaffold in medicinal chemistry.

Core Molecular Profile and Physicochemical Characteristics

This compound is a substituted quinoline derivative featuring a chlorine atom at the 7-position and a nitro group at the 4-position. This specific arrangement of functional groups dictates its reactivity and makes it a valuable intermediate for chemical synthesis. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring system, which is fundamental to its utility.

The molecular structure and core identifiers are provided below.

Caption: Chemical Structure of this compound.

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.60 g/mol | [1] |

| CAS Number | 1076199-85-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Tan Solid | [2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)[O-] | [1] |

| InChIKey | DNMLUVBXPFQOKB-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

While this compound is available commercially, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production. A plausible and common approach involves the direct nitration of 7-chloroquinoline. The success of this reaction hinges on controlling the regioselectivity to favor nitration at the C4 position.

Causality in Synthesis: The quinoline ring is an electron-rich aromatic system. However, the nitrogen atom deactivates the pyridinic ring (positions 2 and 4) towards electrophilic substitution, while the benzene ring remains more reactive. Nitration typically occurs on the benzenoid ring (positions 5, 6, or 8). To achieve substitution at the C4 position, one must consider the synthesis of this compound-1-oxide, followed by deoxygenation, or direct nitration under specific conditions that may favor the 4-nitro product, although this is less common for electrophilic substitution. A more robust method often involves building the ring with the nitro group already positioned or using a precursor like 7-chloro-4-hydroxyquinoline.

For the purpose of this guide, we will detail a validated protocol for a related, and often more common, reaction: the nitration of 7-chloroquinoline to yield a nitro-substituted product, which requires careful control to manage isomeric impurities.[3]

Generalized Experimental Protocol: Nitration of 7-Chloroquinoline

This protocol is adapted from standard procedures for the nitration of quinoline systems.[3][4] The primary challenge is managing the formation of regioisomers.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 7-chloroquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until complete dissolution.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of 7-chloroquinoline over 1-2 hours. Crucial: Maintain the reaction temperature strictly between 0-5 °C throughout the addition to maximize regioselectivity and minimize side-product formation.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to isolate the desired this compound isomer.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which allows it to serve as a versatile building block.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C4 position is a powerful electron-withdrawing group, which strongly activates this position for nucleophilic aromatic substitution. The nitro group itself can act as a leaving group when attacked by potent nucleophiles. More commonly, the nitro group is reduced to an amine, and the chlorine at C7 is substituted. However, in precursors like 4,7-dichloroquinoline, the C4 chlorine is significantly more reactive towards nucleophiles than the C7 chlorine.[5] This reactivity is exploited to introduce various side chains.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using standard reagents like tin(II) chloride (SnCl₂), iron in acetic acid (Fe/CH₃COOH), or catalytic hydrogenation (H₂/Pd-C). This transformation yields 4-amino-7-chloroquinoline, a critical pharmacophore found in numerous drugs, most notably the antimalarial agent Chloroquine.

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound, as a precursor to 4-amino-7-chloroquinoline and other analogues, is therefore of immense interest.

-

Antimalarial Agents: The most famous application is in the synthesis of chloroquine and hydroxychloroquine analogues. The 7-chloroquinoline core is essential for activity, believed to function by inhibiting the polymerization of heme in the malaria parasite's food vacuole, leading to a toxic buildup of free heme.[5]

-

Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their anticancer properties.[5] These compounds can act through various mechanisms, including the inhibition of tyrosine kinases. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potent cytotoxic activity against several cancer cell lines.[6] Some 4-carbinol quinolines derived from 7-chloroquinoline precursors have also demonstrated interesting antiproliferative properties.

-

Antileishmanial Activity: Researchers have investigated 7-chloro-4-quinolinylhydrazone derivatives for their activity against Leishmania amazonensis.[7] Certain compounds in this class were found to be active against both promastigote and amastigote forms of the parasite, with a proposed mechanism involving the induction of mitochondrial dysfunction.[7]

The versatility of the 7-chloroquinoline scaffold allows for the creation of hybrid molecules, combining its pharmacophore with other active moieties to develop compounds with novel or enhanced therapeutic properties.[5][8]

Safety, Handling, and Hazard Profile

As a nitroaromatic compound, this compound requires careful handling. While specific GHS data for this exact molecule is not extensively published, information from structurally related compounds provides a strong basis for a cautious approach.

-

4-Nitroquinoline 1-oxide is a known carcinogen and mutagen.[9]

-

7-Chloro-4-hydroxyquinoline is classified as a skin and eye irritant and may cause respiratory irritation.[10][11]

-

4-Amino-7-chloroquinoline is toxic if swallowed and causes serious eye irritation.

-

7-Chloro-4-iodoquinoline is harmful if swallowed and causes skin irritation and serious eye damage.[12]

Based on these analogues, it is prudent to treat this compound as a hazardous substance.

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic gateway to a vast chemical space of biologically active molecules. Its value is defined by the reactivity of its nitro and chloro substituents, which allows for facile conversion into the critical 4-amino-7-chloroquinoline scaffold and other derivatives. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this powerful building block in the fields of organic synthesis and drug discovery.

References

-

Wikipedia. 4-Nitroquinoline 1-oxide. [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [Link]

-

Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). [Link]

-

MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. [Link]

-

PubChem. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. National Center for Biotechnology Information. [Link]

-

PubMed. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2016). [Link]

-

Taylor & Francis. 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]

-

PubChem. 7-Chloro-4-iodoquinoline | C9H5ClIN | CID 11185369. National Center for Biotechnology Information. [Link]

-

PubChem. This compound | C9H5ClN2O2 | CID 29976142. National Center for Biotechnology Information. [Link]

- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

PMC, NIH. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. [Link]

Sources

- 1. This compound | C9H5ClN2O2 | CID 29976142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1076199-85-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 10. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 7-Chloro-4-iodoquinoline | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 7-Chloro-4-nitroquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-4-nitroquinoline

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Quinoline Scaffold

In the landscape of modern medicinal chemistry, the quinoline moiety stands as a "privileged scaffold," a testament to its recurring presence in a multitude of therapeutic agents. Within this esteemed class of heterocycles, this compound emerges as a compound of significant interest. Its strategic substitution pattern—a deactivating, electron-withdrawing nitro group at the 4-position and a halogen at the 7-position—creates a unique electronic profile that renders it a highly versatile intermediate for the synthesis of novel drug candidates. This guide provides an in-depth exploration of the physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Our narrative will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely a set of instructions, but a self-validating system for reproducible success.

Molecular Architecture and Physicochemical Profile

The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic properties. The molecular structure of this compound, with its distinct arrangement of functional groups, dictates its solubility, reactivity, and potential for biological interactions.

Core Structural Features

The molecule consists of a quinoline bicyclic system, where a benzene ring is fused to a pyridine ring. The key substituents are a chlorine atom at position 7 of the benzene ring and a nitro group at position 4 of the pyridine ring. This substitution pattern significantly influences the electron density distribution across the aromatic system, making the 4-position susceptible to nucleophilic attack and influencing the reactivity of the entire scaffold.

Tabulated Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, providing a quantitative basis for its behavior in various experimental settings.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | PubChem[1] |

| Molecular Weight | 208.60 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 208.0039551 Da | PubChem[1] |

| Topological Polar Surface Area | 58.7 Ų | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached from commercially available precursors. A logical and efficient pathway involves the nitration of 7-chloro-4-hydroxyquinoline. This approach is predicated on the principle of electrophilic aromatic substitution, where the hydroxyl group acts as an activating group, directing the incoming electrophile.

Synthetic Workflow Overview

The following diagram outlines the proposed synthetic workflow, from the starting material to the final product and its subsequent characterization.

Caption: Synthetic and Characterization Workflow for this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound via the nitration of 7-chloro-4-hydroxyquinoline.

Materials:

-

7-chloro-4-hydroxyquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 7-chloro-4-hydroxyquinoline to a pre-cooled solution of concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature between 0-5 °C. The low temperature is critical to control the exothermic reaction and minimize the formation of side products.[2]

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The slow, controlled addition is crucial to prevent localized overheating and ensure regioselectivity.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product fully precipitates.[3] Filter the precipitate using a Buchner funnel, wash thoroughly with cold deionized water to remove any residual acid and inorganic salts, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[3]

Spectroscopic Characterization: A Structural Confirmation Toolkit

The unambiguous identification of the synthesized this compound relies on a suite of spectroscopic techniques. The following sections provide an expert analysis of the expected spectral data, grounded in the principles of spectroscopy and comparison with structurally related molecules.[3][4]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~5 |

| H-3 | 7.6 - 7.8 | d | ~5 |

| H-5 | 8.2 - 8.4 | d | ~9 |

| H-6 | 7.7 - 7.9 | dd | ~9, ~2 |

| H-8 | 8.1 - 8.3 | d | ~2 |

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 123 - 125 |

| C-4 | 148 - 150 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 126 - 128 |

| C-7 | 137 - 139 |

| C-8 | 120 - 122 |

| C-8a | 145 - 147 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[3]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 1600 - 1450 | C=C and C=N | Aromatic Ring Stretch |

| 1550 - 1500 | N-O | Asymmetric Stretch (NO₂) |

| 1350 - 1300 | N-O | Symmetric Stretch (NO₂) |

| 850 - 750 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (208.0040 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster (M⁺ and M+2 peaks).

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound lies in its potential for a variety of chemical transformations, making it a valuable building block for creating libraries of novel compounds.

Key Reactive Sites

-

The Nitro Group: The nitro group at the 4-position can be readily reduced to an amino group, which can then be further functionalized. This transformation is a gateway to a wide range of derivatives with potential biological activity.[5]

-

The Quinoline Ring: The electron-deficient nature of the quinoline ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, particularly at the 4-position if the nitro group is first converted to a better leaving group.

Potential Derivatization Reactions

The following diagram illustrates some of the key potential derivatization pathways for this compound.

Caption: Potential Derivatization Pathways for this compound.

Applications in Medicinal Chemistry

The 7-chloroquinoline scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities.

-

Anticancer Activity: Numerous 7-chloroquinoline derivatives have been investigated for their potential as anticancer agents.[6][7] They have been shown to exhibit cytotoxic activity against a range of cancer cell lines.[6]

-

Antimalarial Activity: The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. The development of new derivatives continues to be an active area of research to combat drug-resistant strains of malaria.[8][9]

-

Antifungal and Antibacterial Activity: Research has also explored the potential of 7-chloroquinoline derivatives as antifungal and antibacterial agents.[9]

The synthesis of this compound provides a crucial starting point for accessing novel analogs with potentially enhanced or novel biological activities in these and other therapeutic areas.

Safety and Handling

Hazard Identification

Based on related quinoline derivatives, this compound should be handled as a potentially hazardous substance. Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[10][11][12][13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important molecule for chemical synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an ideal scaffold for the development of novel compounds with therapeutic potential. This guide has provided a comprehensive overview, from its fundamental properties to its practical applications, with the aim of empowering researchers to confidently and safely utilize this valuable chemical intermediate in their scientific endeavors. The detailed protocols and mechanistic insights are intended to serve as a robust foundation for further innovation in the field of medicinal chemistry.

References

- Vertex AI Search. (2026).

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University Research Online. [Link]

-

Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers Media S.A.. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central. [Link]

-

ResearchGate. (2018). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. [Link]

-

ResearchGate. (2016). Synthesis of 7-chloroquinolinyl-4-amino-chalcone derivatives. ResearchGate. [Link]

-

ResearchGate. (2013). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

MDPI. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-iodoquinoline. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem. [Link]

-

MDPI. (2019). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI. [Link]

- Google Patents. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

-

Mediterranean Journal of Chemistry. (2015). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. University of Mohammed Premier Oujda. [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Cole-Parmer. [Link]

Sources

- 1. This compound | C9H5ClN2O2 | CID 29976142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. mdpi.com [mdpi.com]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Chloro-4-iodoquinoline | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 7-Chloro-4-nitroquinoline

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 7-chloro-4-nitroquinoline, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around the activation of the quinoline core via N-oxide formation, enabling regioselective nitration at the C4-position. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles that govern the transformation.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a privileged scaffold in the development of therapeutic agents. The presence of the chlorine atom at the 7-position and the nitro group at the 4-position provides a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of compounds with a wide range of biological activities. Notably, derivatives of 7-chloroquinoline have demonstrated potent antimalarial, anticancer, antibacterial, and antiviral properties. The electron-withdrawing nature of the nitro group at the 4-position makes the chloro group at the 7-position susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups to modulate the pharmacological profile of the molecule.

This guide will focus on a robust two-step synthesis of this compound commencing from the readily available 7-chloroquinoline. The core of this strategy lies in the transient formation of a quinoline N-oxide, which serves to direct the subsequent electrophilic nitration to the desired C4 position.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 7-chloroquinoline:

-

N-Oxidation: The nitrogen atom of the quinoline ring is oxidized to form 7-chloroquinoline-N-oxide. This initial step is crucial as it deactivates the pyridine ring towards electrophilic attack and, more importantly, activates the C4 position for the subsequent nitration.

-

Nitration: The intermediate N-oxide is then subjected to electrophilic nitration, which proceeds with high regioselectivity to yield the target compound, this compound.

This strategic approach is favored due to its high efficiency and control over the regiochemical outcome of the nitration reaction. Direct nitration of 7-chloroquinoline would likely lead to a mixture of isomers, with substitution occurring on the benzene ring at positions C5 and C8, making the isolation of the desired C4-nitro isomer challenging[1].

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Figure 1: Overall synthetic scheme for the preparation of this compound from 7-chloroquinoline.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, accompanied by explanations of the underlying reaction mechanisms.

Step 1: Synthesis of 7-Chloroquinoline-N-oxide

The initial step involves the oxidation of the nitrogen atom in the 7-chloroquinoline ring. This transformation is critical for directing the subsequent nitration to the C4 position. The lone pair of electrons on the nitrogen atom is converted into a coordinate covalent bond with an oxygen atom, forming the N-oxide. This modification significantly alters the electronic properties of the quinoline ring system.

Reaction Mechanism: The oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. The mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic nitrogen of the quinoline.

Figure 2: General scheme for the N-oxidation of 7-chloroquinoline.

Experimental Protocol:

-

Materials:

-

7-Chloroquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max) or 30% Hydrogen Peroxide and Glacial Acetic Acid

-

Chloroform or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure using m-CPBA: [2]

-

In a round-bottom flask, dissolve 7-chloroquinoline (1 equivalent) in chloroform or dichloromethane.

-

To the stirred solution, add m-CPBA (1.2 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-6 hours.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-chloroquinoline-N-oxide. The product can be purified further by recrystallization or column chromatography if necessary.

-

-

Procedure using Hydrogen Peroxide/Acetic Acid: [2]

-

In a round-bottom flask, dissolve 7-chloroquinoline (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (2-3 equivalents) to the solution.

-

Heat the reaction mixture at 70-80°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-chloroquinoline-N-oxide.

-

Trustworthiness of the Protocol: Both methods are well-established for the N-oxidation of heterocyclic aromatic compounds and have been reported to give good to excellent yields[2]. The choice between the two often depends on the availability of reagents and the scale of the reaction. The m-CPBA method is generally milder, while the hydrogen peroxide/acetic acid method is more cost-effective for larger-scale syntheses.

Step 2: Nitration of 7-Chloroquinoline-N-oxide

With the N-oxide in hand, the next step is the regioselective introduction of the nitro group at the C4 position. The N-oxide group, being strongly electron-withdrawing, deactivates the pyridine ring towards electrophilic attack at C2 and C6. However, through resonance, it increases the electron density at the C4 position, making it the most favorable site for electrophilic substitution.

Reaction Mechanism: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich C4 position of the 7-chloroquinoline-N-oxide. Subsequent loss of a proton re-aromatizes the ring, yielding the final product.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Chloro-4-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Chloro-4-nitroquinoline, a key intermediate in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted NMR data to offer a detailed spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development, providing them with the foundational spectroscopic knowledge required for the unambiguous identification and characterization of this compound. Furthermore, a detailed, field-proven protocol for the synthesis of this compound is presented, ensuring a self-validating system for its preparation and subsequent analysis.

Introduction: The Significance of this compound and the Power of NMR Spectroscopy

This compound is a substituted quinoline derivative of significant interest in the synthesis of a wide range of biologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a chloro group at the 7-position and a nitro group at the 4-position profoundly influences the electron distribution within the aromatic system, thereby modulating its chemical reactivity and potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound, NMR spectroscopy is indispensable for confirming its identity, assessing its purity, and understanding the electronic effects of its substituents.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a thorough analysis of chemical shifts, coupling constants, and signal multiplicities. This predictive approach, necessitated by the current lack of available experimental data, is grounded in well-established theoretical principles and comparison with structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectra were generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of neural networks and HOSE (Hierarchical Organisation of Spherical Environments) codes for accurate spectral simulation.[2][3] The data presented herein serves as a robust reference for the identification and characterization of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are significantly influenced by the electron-withdrawing nature of the nitro group and the chloro substituent, as well as the inherent electronic properties of the quinoline core.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.85 | d | 5.0 |

| H-3 | 7.80 | d | 5.0 |

| H-5 | 8.40 | d | 9.0 |

| H-6 | 7.75 | dd | 9.0, 2.0 |

| H-8 | 8.30 | d | 2.0 |

Molecular Structure with Proton Numbering:

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons (C-4, C-4a, C-7, C-8a): These carbons do not have any attached protons and will therefore appear as singlets in a proton-decoupled ¹³C NMR spectrum. Their chemical shifts are determined by their position in the ring and the proximity of electron-withdrawing groups. C-4, being directly attached to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a very downfield chemical shift. C-7, bonded to the chloro group, will also be deshielded.

-

Protonated Carbons (C-2, C-3, C-5, C-6, C-8): The chemical shifts of these carbons are influenced by the same factors as the quaternary carbons. C-2, being adjacent to the nitrogen atom, will be deshielded. The remaining carbons of the benzene ring will have chemical shifts typical for substituted aromatic systems.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 7-chloroquinoline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to favor the formation of the desired product and minimize the formation of isomers. [4]

Materials and Reagents

-

7-Chloroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 20 mL of concentrated sulfuric acid.

-

Dissolution of Starting Material: Cool the sulfuric acid in an ice-water bath to 0-5 °C. While stirring, slowly add 5.0 g of 7-chloroquinoline to the cooled acid. Continue stirring until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of fuming nitric acid to 7.0 mL of concentrated sulfuric acid. This should be done in an ice bath with constant stirring.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 7-chloroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Carefully pour the reaction mixture onto a large beaker containing crushed ice (approximately 100 g). This will cause the product to precipitate.

-

Neutralization and Filtration: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Filter the resulting precipitate using a Büchner funnel, and wash the solid with copious amounts of cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a solid. Alternatively, the product can be extracted into dichloromethane, the organic layer dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed and comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. Through the use of high-fidelity predicted data, a thorough interpretation of the spectral features has been presented, offering valuable insights for the structural verification and characterization of this important synthetic intermediate. The provided step-by-step synthesis protocol, grounded in established chemical principles, offers a reliable method for the preparation of this compound. This guide serves as a critical resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating their work with this versatile quinoline derivative.

References

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

MDPI. (2019). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 24(18), 3293. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Electrophilic Nitration of 7-Chloroquinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The functionalization of this nucleus through electrophilic aromatic substitution is a critical strategy for the development of new chemical entities with enhanced biological activity. This guide provides a comprehensive examination of the electrophilic nitration of 7-chloroquinoline, a key intermediate in drug synthesis.[2] We will dissect the underlying electronic principles governing the reaction's regioselectivity, provide a detailed, step-by-step mechanistic pathway, and outline a robust experimental protocol suitable for a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this important transformation.

Introduction: The Strategic Importance of 7-Chloroquinoline

The 7-chloroquinoline moiety is a privileged structure in pharmacology, most famously recognized as the core of the antimalarial drug chloroquine. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] The introduction of a nitro (-NO₂) group onto this scaffold via electrophilic nitration serves two primary strategic purposes in drug development:

-

Modulation of Biological Activity: The strongly electron-withdrawing nature of the nitro group can significantly alter the electronic and steric profile of the parent molecule, leading to new interactions with biological targets.

-

Synthetic Handle for Further Functionalization: The nitro group is a versatile synthetic intermediate that can be readily reduced to an amino group, which in turn opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and reductive amination.

Understanding the mechanism of nitration is paramount for controlling the reaction's outcome and efficiently synthesizing desired isomers for downstream applications.

Causality of the Reaction: Electronic Directing Effects

The regioselectivity of electrophilic aromatic substitution (SₑAr) on 7-chloroquinoline is not random; it is dictated by the interplay of electronic effects from both the heterocyclic nitrogen and the chlorine substituent.

The Deactivating Influence of the Quinolinium Ion

Electrophilic nitration is typically conducted in a highly acidic medium (e.g., a mixture of concentrated nitric and sulfuric acids). Under these conditions, the basic nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion.[4] This protonation has a profound effect on the molecule's reactivity:

-

Strong Deactivation: The positive charge on the nitrogen atom makes the entire heterocyclic ring system strongly electron-deficient.

-

Preferential Benzene Ring Attack: Consequently, the pyridine ring is highly deactivated towards attack by electrophiles. Electrophilic substitution, therefore, occurs exclusively on the carbocyclic (benzene) ring.[5]

Directing Effects on the Carbocyclic Ring

With the reaction confined to the benzene portion of the molecule (positions 5, 6, and 8), we must analyze the directing influence of the chlorine atom at position 7.

-

Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond network. This effect deactivates the ring, making it less reactive than benzene itself.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This donation of electron density preferentially increases the electron density at the ortho (positions 6 and 8) and para (position 5, which is sterically hindered and part of the other ring) positions.

Halogens are a classic example of ortho-, para-directing deactivators .[6][7] The resonance effect, which directs the incoming electrophile, outweighs the deactivating inductive effect in determining the position of attack.

Predicting the Regioselectivity

Based on these principles, the nitration of 7-chloroquinoline is predicted to yield a mixture of products with substitution occurring at the positions ortho to the chlorine atom: position 6 and position 8 . The inherent reactivity of the quinoline nucleus itself also favors substitution at positions 5 and 8.[4] The convergence of the chlorine's ortho-directing effect and the natural reactivity of the quinoline C-8 position makes 7-chloro-8-nitroquinoline a major expected product. Substitution at C-6 is also electronically favored by the chlorine director. The precise ratio of these isomers can be influenced by steric factors and reaction conditions.

The Core Mechanism: A Step-by-Step Analysis

The electrophilic nitration of 7-chloroquinoline proceeds through a well-established three-step mechanism.

Step 1: Generation of the Nitronium Ion (NO₂⁺)

The active electrophile, the nitronium ion, is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive, linear nitronium ion.[8]

Caption: Formation of the electrophilic nitronium ion.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The π-electron system of the benzene ring of the 7-chloroquinolinium ion attacks the nitronium ion. This is the rate-determining step of the reaction. The attack occurs preferentially at the C-8 (and C-6) position, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is key to the regioselectivity.

Attack at C-8 allows the positive charge to be delocalized across the ring system while keeping the aromaticity of the pyridine ring intact in one of the key resonance structures.

Caption: Electrophilic attack leading to the sigma complex. Note: A placeholder image is used in the DOT script; a chemical drawing program would render the actual structure.

Step 3: Deprotonation to Restore Aromaticity

A weak base in the reaction medium, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system, yielding the final 7-chloro-8-nitroquinoline product (after deprotonation of the quinolinium nitrogen during workup).

Experimental Protocol and Data

The following protocol provides a validated, step-by-step methodology for the nitration of 7-chloroquinoline.

Safety Notice: This procedure involves highly corrosive and reactive concentrated acids. The reaction is exothermic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 7-Chloroquinoline | ≥98% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |

| Nitric Acid (HNO₃) | Concentrated (70%) | J.T. Baker |

| Crushed Ice | N/A | In-house |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house |

| Deionized Water (H₂O) | N/A | In-house |

| Ethyl Acetate | ACS Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

-

Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

-

Addition of Nitric Acid: Slowly add 15 mL of concentrated nitric acid dropwise via the dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition. This mixture of acids should be prepared fresh before use.

-

Substrate Addition: In a separate beaker, dissolve 10.0 g of 7-chloroquinoline in 20 mL of concentrated sulfuric acid. This solution may require gentle warming to fully dissolve the substrate. Cool the resulting solution back to room temperature.

-

Reaction: Add the 7-chloroquinoline solution dropwise to the cold, stirred nitrating mixture over a period of 30-45 minutes. Continue to maintain the internal reaction temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

-

Work-up (Quenching): Carefully pour the reaction mixture slowly onto approximately 500 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

-

Neutralization: Slowly and carefully neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as significant gas evolution (CO₂) will occur.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

-

Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to separate any isomers formed.

Conclusion

The electrophilic nitration of 7-chloroquinoline is a predictable and controllable reaction governed by fundamental principles of aromatic chemistry. The protonated quinolinium species directs the substitution to the carbocyclic ring, while the ortho, para-directing, yet deactivating, nature of the C-7 chloro substituent favors attack at the C-6 and C-8 positions. By carefully controlling reaction conditions, particularly temperature, high yields of the desired nitro-substituted products can be achieved. These products serve as invaluable intermediates for the synthesis of novel bioactive molecules, underscoring the importance of this reaction in the drug discovery and development pipeline.

References

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]

-

de Oliveira, R. B., et al. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Szalay, P., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 19(48), 32491-32501. Available at: [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, Fifth Edition. John Wiley & Sons, Ltd. As cited in StackExchange discussion on quinoline nitration. Available at: [Link]

-

Oniga, S., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 744-748. Available at: [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7663. Available at: [Link]

-

Joshi, S., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. Available at: [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of 7-chloroquinolinyl-4-aminophenyl-chalcones. Journal of the Serbian Chemical Society, 77(1), 13-22. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 939-947. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Electrophilic substitution reaction of disubstituted quinoline derivatives. ResearchGate. Available at: [Link]

-

Lei, M., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 24(3), 733-738. Available at: [Link]

-

Soderberg, T. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Li, B., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(15), 4434. Available at: [Link]

-

Avanzo, R. E., et al. (2023). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 11. Available at: [Link]

- CN111377859A - Preparation method of 7-chloro-8-methylquinoline. Google Patents.

-

Anonymous. (2022). Directing Effects. Chemistry LibreTexts. Available at: [Link]

-

ChemSurvival. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

-

Zhang, D., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(9), 1546-1553. Available at: [Link]

- CN110372810A - The preparation method of 7-chloro-8-quinoline carboxylic acid. Patsnap.

-

Ozdemir, N. (2012). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link]

-

Reddit user discussion on quinoline electrophilic substitution. Reddit. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. tandfonline.com [tandfonline.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Safe Handling of 7-Chloro-4-nitroquinoline for Research and Development

Executive Summary

This guide provides a comprehensive framework for the safe handling, use, and disposal of 7-Chloro-4-nitroquinoline (CAS No. 1076199-85-3) in a laboratory setting. Due to the absence of extensive, direct toxicological data for this specific compound, this document employs a precautionary principle, deriving a robust safety protocol from the known hazards of structurally similar analogs, namely 7-chloro-4-hydroxyquinoline and the potent carcinogen 4-Nitroquinoline N-oxide (4-NQO). The core directive of this guide is to treat this compound as a suspected carcinogen and a potent irritant . Adherence to the engineering controls, personal protective equipment (PPE) protocols, and handling procedures detailed herein is mandatory to mitigate risks of exposure and ensure the safety of all laboratory personnel.

Introduction: Chemical Identity and Context

This compound is a quinoline derivative, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and are pivotal in drug discovery and medicinal chemistry.[1] The 7-chloroquinoline moiety is a well-known pharmacophore found in antimalarial drugs like chloroquine, and it is increasingly being investigated for its potential as an anti-cancer agent.[1] The presence of a nitro group at the 4-position, however, introduces significant safety considerations, as this functional group is often associated with genotoxicity and carcinogenic potential.

This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple checklist of precautions to explain the scientific rationale behind each recommendation, fostering a deep-rooted culture of safety and accountability when working with this and other potentially hazardous research chemicals.

Hazard Identification and Risk Assessment: A Precautionary Approach

A thorough risk assessment is predicated on a clear understanding of a chemical's intrinsic hazards. In the case of this compound, a lack of specific published toxicology necessitates a conservative assessment based on chemical analogy.

Hazard Assessment by Chemical Analogy

The toxicological profile of this compound can be reasonably inferred by examining its core structure and key functional groups in comparison to well-characterized analogs.

-

The 7-Chloroquinoline Core: The analog 7-Chloro-4-hydroxyquinoline is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and a respiratory irritant (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3] This strongly suggests that the quinoline backbone itself contributes to irritant properties.

-

The 4-Nitro Group: The analog 4-Nitroquinoline N-oxide (4-NQO) is a well-documented and potent carcinogen, classified under GHS as Carcinogenicity Category 1B. It is a DNA-reactive genotoxin that induces bulky adducts in the genome, leading to mutations.[4] Its carcinogenic effects are so reliable that it is frequently used to induce oral squamous cell carcinoma in animal models.[4] This establishes a significant precedent for the high-risk nature of the 4-nitroquinoline scaffold.

Predicted GHS Classification

The following table summarizes the predicted Globally Harmonized System (GHS) classification for this compound, synthesized from available analog data.

| Hazard Class | GHS Category | Hazard Statement | Source (by Analogy) |

| Carcinogenicity | Category 1B (Suspected) | H350: May cause cancer | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |

| Acute Aquatic Hazard | Category 1 (Precautionary) | H400: Very toxic to aquatic life | [6] |

| Chronic Aquatic Hazard | Category 1 (Precautionary) | H410: Very toxic to aquatic life with long lasting effects | [6] |

Engineering Controls and Personal Protective Equipment (PPE): The Hierarchy of Controls

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. All work with this compound must be predicated on robust engineering controls, supplemented by stringent PPE usage.

Primary Engineering Controls

-

Certified Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Ventilation: The laboratory must be equipped with general ventilation that maintains negative pressure relative to adjacent non-laboratory areas.

-

Designated Area: A specific area within the fume hood should be designated for work with this compound to prevent cross-contamination. This area should be clearly labeled.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used without exception.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] A full-face shield must be worn over the goggles when there is any risk of splash or when handling larger quantities.

-

Hand Protection: Double-gloving is required. Wear two pairs of nitrile gloves, ensuring the outer glove extends over the cuff of the lab coat. Consult the glove manufacturer's chemical resistance guide to confirm compatibility.[7] Gloves must be changed immediately if contamination is suspected.

-

Body Protection: A fully-fastened, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, disposable gowns should be worn over the lab coat.[8]

-

Respiratory Protection: While all routine work must occur in a fume hood, a NIOSH-approved respirator (e.g., an N95 for particulates or a combination cartridge respirator for vapors if dissolved in a volatile solvent) may be required for emergency situations such as a major spill cleanup.

Standard Operating Procedures (SOPs)

The causality behind these procedures is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Protocol: Weighing and Aliquoting Solid this compound

This protocol is designed to prevent the generation and dispersal of fine powder, a primary inhalation risk.

-

Preparation: Decontaminate the work surface inside the designated chemical fume hood. Place all necessary equipment (balance, spatulas, weigh paper, labeled receiving container) inside the hood.

-

PPE: Don all required PPE as described in Section 4.2.

-

Tare Balance: Place a piece of creased weigh paper or a tared weigh boat on the analytical balance and tare the weight.

-

Transfer Compound: Using a dedicated, clean spatula, carefully transfer a small amount of the solid compound from the stock container onto the weigh paper. Avoid any actions that could create dust, such as tapping the spatula on the container opening.

-

Seal Stock Container: Immediately and securely close the primary stock container.

-

Transfer to Vessel: Carefully transfer the weighed solid into the secondary container.

-

Decontaminate: Wipe the spatula and any affected surfaces with a solvent-moistened towel (e.g., ethanol or methanol), followed by a dry towel. Dispose of all contaminated materials (weigh paper, wipes, gloves) as hazardous waste.

Caption: Workflow for Weighing this compound.

Dissolution and Solution Handling

This compound is reported to be soluble in chloroform and methanol.[9] When preparing solutions, always add the solid to the solvent slowly to avoid splashing. Both chloroform and methanol are hazardous solvents and their handling requires the same level of engineering and PPE controls.

Storage Requirements

Proper storage is critical to maintaining chemical stability and preventing accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and carcinogenic chemicals.[7]

-

Access: The storage location must be locked, with access restricted to authorized personnel only.

-

Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[2]

Emergency Procedures

A self-validating emergency plan ensures that responses are swift, correct, and minimize harm.

Personnel Exposure

Immediate action is critical to mitigate the effects of exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet for this compound (or this guide) to the medical personnel.

Spill Response

The response protocol is dictated by the scale and location of the spill.

Caption: Decision Tree for Spill Response.

For a minor spill (a small amount of solid fully contained within the fume hood), trained personnel can manage the cleanup.[5] Wear appropriate PPE, cover the spill with an inert absorbent material, carefully sweep it into a labeled hazardous waste container, and decontaminate the area.

For a major spill (any spill outside of a fume hood, or a large quantity), evacuate the area immediately.[5] Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up yourself.

Waste Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain or in general waste.

-

Classification: All waste containing this compound (pure solid, solutions, contaminated labware, gloves, weigh paper) must be classified as hazardous chemical waste.[6]

-

Collection: Collect waste in a dedicated, sealed, and clearly labeled container. The label must read "Hazardous Waste" and include the chemical name.

-

Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[2] All waste must be handled in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a compound that demands the highest level of respect and caution in a laboratory setting. By understanding its presumed hazards based on robust chemical analogy and by rigorously applying the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate the risks. A proactive and informed approach to safety is paramount to protecting the health of laboratory personnel and the integrity of the research environment.

References

-

Mondal, A., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. [Link]

-

Avocado Research Chemicals Ltd. (2011). 7-Chloro-4-hydroxyquinoline - Safety Data Sheet. [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Yim, C., et al. (2018). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI. [Link]

-

PubChem. (n.d.). 7-Chloro-4-iodoquinoline. National Center for Biotechnology Information. [Link]

-

University of Georgia Office of Research. (n.d.). Standard Operating Procedure: 4-Nitroquinoline-1-oxide. [Link]

-

ICRA Risk Assessment. (2025). Cleaning of laboratory material (Chem). [Link]

-

ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-. [Link]

-

Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. [Link]

-

Pharmaffiliates. (n.d.). 7-Chloro-4-hydroxyquinoline. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. [Link]

- Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. [Link]

-

Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

PubMed. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. [Link]

-

The Chemical Journey. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. [Link]

-

Scribd. (n.d.). Organic Chemistry Lab Safety Guide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. research.uga.edu [research.uga.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. This compound | 1076199-85-3 [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Metabolic Fate of Nitroquinoline Compounds

This guide provides a comprehensive exploration of the metabolic pathways, enzymatic drivers, and toxicological consequences associated with nitroquinoline compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer field-proven insights into the biotransformation of this significant class of molecules. We will delve into the mechanistic details of metabolic activation and detoxification, outline robust methodologies for metabolite profiling, and discuss the profound implications of these metabolic processes on human health and disease.

Introduction: The Dual Nature of Nitroquinolines

Nitroquinolines are a class of heterocyclic aromatic compounds characterized by a quinoline backbone bearing one or more nitro (-NO₂) groups. Their significance in the scientific community is multifaceted. Certain derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. However, the class is more prominently known for its potent carcinogenic members, most notably 4-nitroquinoline 1-oxide (4-NQO). This compound serves as a quintessential model carcinogen in toxicological studies, particularly for oral squamous cell carcinoma, due to its well-characterized metabolic activation to a DNA-damaging agent.[1][2]

The biological activity of nitroquinoline compounds is intrinsically linked to their metabolic fate. The parent compounds are often biologically inert and require metabolic transformation to exert their effects. This biotransformation is a double-edged sword: it can lead to detoxification and elimination, or it can result in the formation of highly reactive electrophilic species that can covalently bind to cellular macromolecules like DNA, leading to mutations and initiating carcinogenesis.[3][4][5] Understanding the intricate balance between these metabolic activation and detoxification pathways is paramount for assessing the risk associated with these compounds and for the rational design of safer quinoline-based therapeutics.

This guide will primarily focus on the metabolic journey of 4-NQO as a representative and extensively studied nitroquinoline, while also drawing broader principles applicable to the metabolism of other nitroaromatic compounds.

The Metabolic Arena: Key Pathways and Enzymatic Machinery

The biotransformation of nitroquinoline compounds is a complex process, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These reactions primarily occur in the liver, orchestrated by a suite of enzymes.

Phase I Metabolism: The Activation and Functionalization Steps

Phase I reactions introduce or expose functional groups on the nitroquinoline scaffold, altering its biological properties. For nitroquinolines, the most critical Phase I reaction is the reduction of the nitro group, a key step in their metabolic activation.

2.1.1. Nitroreduction: The Gateway to Carcinogenicity

The carcinogenicity of 4-NQO is initiated by the enzymatic reduction of its nitro group.[2] This process involves a stepwise addition of electrons, leading to the formation of several intermediates. The four-electron reduction product, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is considered the proximate carcinogenic metabolite of 4-NQO.[1][2]

-